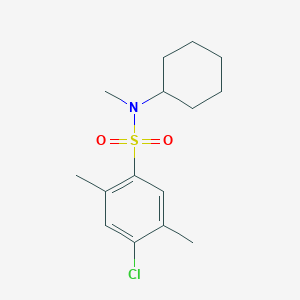

4-chloro-N-cyclohexyl-N,2,5-trimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-cyclohexyl-N,2,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO2S/c1-11-10-15(12(2)9-14(11)16)20(18,19)17(3)13-7-5-4-6-8-13/h9-10,13H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZGVJPHFKNXOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N(C)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclohexyl-N,2,5-trimethylbenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-cyclohexyl-2,5-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclohexyl-N,2,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used, often in acidic or basic aqueous solutions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzenesulfonamides.

Oxidation Reactions: Products include carboxylic acids or aldehydes.

Reduction Reactions: Products include corresponding amines.

Scientific Research Applications

Chemical Properties and Structure

This compound features a sulfonamide functional group attached to a benzene ring with three methyl substituents and a chlorinated cyclohexyl group. The structural formula can be represented as:

The presence of the chlorinated cyclohexyl enhances its lipophilicity, which may improve its biological activity by facilitating cellular membrane penetration.

Scientific Research Applications

-

Organic Synthesis :

- Building Block : 4-Chloro-N-cyclohexyl-N,2,5-trimethylbenzenesulfonamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds.

-

Biological Studies :

- Enzyme Inhibition : The compound is studied for its potential to inhibit specific enzymes, particularly those involved in metabolic pathways. The sulfonamide group can interact with active sites on enzymes, potentially leading to therapeutic effects against various diseases .

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against resistant bacterial strains. Studies have shown efficacy against Gram-positive pathogens like Staphylococcus aureus, highlighting its potential in combating antibiotic resistance.

-

Pharmaceutical Development :

- Drug Design : As a sulfonamide derivative, it is investigated for its potential use as a therapeutic agent in treating infections and inflammatory diseases. Its mechanism often involves targeting bacterial dihydropteroate synthase (DHPS), crucial for folate synthesis .

- Cytotoxicity : In vitro assays have demonstrated that modifications to the sulfonamide moiety can enhance cytotoxicity against cancer cell lines, suggesting its potential use in oncology.

Antimicrobial Resistance

A study focused on the increasing resistance of Staphylococcus aureus highlighted the compound's effectiveness against resistant strains. It showed promising results that warrant further investigation into its mechanisms of action and therapeutic efficacy.

Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of the compound on A549 lung cancer cells. Results indicated that structural modifications could enhance its ability to induce apoptosis, positioning it as a candidate for further development in cancer therapies.

Enantioselective Synthesis

Recent advancements in synthetic methodologies have enabled the enantioselective synthesis of chiral sulfonamides. This approach may lead to more potent derivatives with improved biological profiles, showcasing the compound's versatility in drug development .

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclohexyl-N,2,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s hydrophobic cyclohexyl and methyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Key Comparisons :

Substituent Diversity: The chloro group at position 4 in the target compound contrasts with derivatives like n,2,5-trimethylbenzenesulfonamide (CAS 6326-21-2), which lacks halogen substituents . Chlorine’s electron-withdrawing nature may enhance sulfonamide acidity (pKa) compared to non-halogenated analogs. The cyclohexyl group on the sulfonamide nitrogen distinguishes it from simpler alkyl or aryl substituents (e.g., 2,5-dichloro-N-(4-methoxyphenyl)benzenesulfonamide in ), likely increasing lipophilicity and steric bulk, which could influence membrane permeability or protein binding .

Molecular Weight and Complexity :

- The target compound’s molecular formula (estimated as C₁₆H₂₃ClN₂O₂S , molecular weight ~342.9 g/mol) exceeds that of simpler analogs like 4-chloro-2,5-dimethylbenzenesulfonyl chloride (ASC2060, C₈H₈Cl₂O₂S, 239.12 g/mol) , highlighting the impact of bulky substituents on properties such as melting point or solubility.

Data Table: Comparative Structural and Physical Properties

*Estimated based on structural analysis.

Research Implications and Gaps

While the provided evidence lacks direct data on the target compound, structural analogs suggest:

- Synthetic Pathways : The target compound could be derived from intermediates like 4-chloro-2,5-dimethylbenzenesulfonyl chloride (ASC2060, mp 48–50°C) , with subsequent amidation using cyclohexylamine.

- Biological Potential: Sulfonamides with bulky N-substituents (e.g., cyclohexyl) often exhibit enhanced pharmacokinetic profiles, warranting further investigation into antibacterial or antitumor activity .

Biological Activity

4-chloro-N-cyclohexyl-N,2,5-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a sulfonamide functional group attached to a cyclohexyl and a trimethylbenzenesulfonamide moiety. Its chemical structure can be represented as follows:

The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways:

- Protein Tyrosine Kinase Inhibition : This compound has been identified as a selective inhibitor of protein tyrosine kinases (PTKs), particularly the Src family. PTKs play crucial roles in signal transduction and are implicated in various cancers. By inhibiting these kinases, the compound may disrupt cancer cell proliferation and survival pathways .

- Antimicrobial Activity : Preliminary studies suggest that sulfonamide derivatives exhibit antimicrobial properties. The mechanism may involve interference with bacterial folate synthesis by inhibiting dihydropteroate synthase, an enzyme critical for the biosynthesis of folate .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Inhibition Studies : Research indicates that this compound effectively inhibits Src kinase activity in vitro. This inhibition leads to reduced phosphorylation of Src substrates, which is critical for tumor cell signaling .

- Anticancer Properties : In cellular models, the compound demonstrated cytotoxic effects against several cancer cell lines. The IC50 values varied depending on the cell type but generally indicated significant potential as an anticancer agent .

-

Case Studies :

- A study on breast cancer cells showed that treatment with the compound resulted in decreased cell viability and induced apoptosis through caspase activation .

- Another investigation reported its effectiveness against resistant strains of bacteria, suggesting its potential use in treating infections caused by antibiotic-resistant pathogens .

Data Table: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for 4-chloro-N-cyclohexyl-N,2,5-trimethylbenzenesulfonamide, and what reaction conditions optimize yield?

Synthesis typically involves multi-step reactions, such as the condensation of sulfonyl chlorides with cyclohexylamine derivatives under basic conditions. Key steps include:

- Sulfonamide bond formation : Reacting 4-chloro-2,5-dimethylbenzenesulfonyl chloride with N-cyclohexylamine in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C .

- Purification : Column chromatography or recrystallization to isolate the product.

- Optimization : Controlled pH (basic conditions) and inert atmospheres prevent side reactions. Yields >70% are achievable with stoichiometric control and slow addition of reagents .

Q. How can spectroscopic methods confirm the structure of this compound?

- NMR spectroscopy : H and C NMR identify substituents on the benzene and cyclohexyl rings (e.g., methyl groups at 2.1–2.3 ppm for CH, cyclohexyl protons at 1.2–2.0 ppm) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 356.1) and fragmentation patterns .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the primary applications of this sulfonamide in biochemical research?

- Enzyme inhibition : Explored as a potential inhibitor of bacterial dihydropteroate synthase (DHPS) due to structural similarity to classical sulfonamide antibiotics .

- Structural probes : Used in crystallography to study protein-ligand interactions, leveraging its rigid sulfonamide backbone .

- Antimicrobial assays : Tested against Gram-positive pathogens (e.g., Staphylococcus aureus) in minimal inhibitory concentration (MIC) studies .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure via X-ray diffraction, and how are they addressed?

- Conformational flexibility : The cyclohexyl ring adopts a chair conformation, while the sulfonamide group forms an L-shaped geometry (C–S–N–C torsion angle ≈78°). Disorder in the cyclohexyl ring is resolved using restraints during refinement .

- Hydrogen bonding : N–H⋯O interactions create cyclic dimers (R(8) motif), requiring high-resolution data (≤1.0 Å) to resolve weak interactions .

- Data collection : Synchrotron radiation improves signal-to-noise ratios for low-symmetry crystals .

Q. How do researchers resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to account for variability in microbial growth media .

- Structural analogs : Compare activity trends with derivatives (e.g., chloro vs. methoxy substituents) to identify pharmacophore requirements .

- Meta-analysis : Cross-reference MIC data with crystallographic binding studies to reconcile discrepancies in enzyme inhibition potency .

Q. What methodologies study the reaction kinetics of sulfonamide-specific transformations?

- Kinetic profiling : Use stopped-flow UV-Vis spectroscopy to monitor nucleophilic substitution at the sulfonyl chloride intermediate (rate constants: ≈ 10 s) .

- Isotopic labeling : O tracing in hydrolysis reactions reveals solvent participation in bond cleavage .

- Computational modeling : Density functional theory (DFT) calculates transition-state energies for sulfonamide bond formation (e.g., ΔG ≈ 25 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.